![molecular formula C20H23ClN2O2 B112010 Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride CAS No. 159635-46-8](/img/structure/B112010.png)
Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[indoline-3,4’-piperidine] is a type of spirocyclic compound. Spirocyclic compounds are characterized by having two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Synthesis Analysis
The synthesis of spiro[indoline-3,4’-piperidine] compounds often involves multicomponent reactions . For example, an on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed . This environmentally friendly strategy provides the first facile access to spiro[indoline-2,3’-hydropyridazine] scaffolds .
Molecular Structure Analysis
The molecular structure of spiro[indoline-3,4’-piperidine] compounds is characterized by a spirocycle fused at the C2 or C3 of the indole moiety . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .
Chemical Reactions Analysis
The chemical reactions involving spiro[indoline-3,4’-piperidine] compounds often involve cycloisomerizations . For example, a Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide was developed to access the spiro[indoline-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .
Physical And Chemical Properties Analysis
The physical and chemical properties of spiro[indoline-3,4’-piperidine] compounds can vary widely depending on the specific compound. For example, one compound, 6′-amino-1-benzyl-3′-methyl-2-oxo-1′H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5′-carbonitrile, has a melting point of 285-287°C .
Scientific Research Applications
Synthesis of Spiro(indoline-2,3′-hydropyridazine)
The compound can be used in the synthesis of spiro(indoline-2,3′-hydropyridazine) via an “on-water” [4 + 2] annulation reaction . This environmentally friendly strategy provides the first facile access to spiro(indoline-2,3′-hydropyridazine) scaffolds . The use of water as the sole solvent remarkably improves the reaction efficiency as well as chemoselectivity .
Drug Design Processes
Spiroindole and spirooxindole scaffolds, which can be synthesized using Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride, are very important in drug design processes . These compounds have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
Synthesis of Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
The compound can be used in the synthesis of spiro[indole-[4H]pyrazolo[3,4-b]quinoline] scaffolds . This method is efficient and environmentally benign .
Cycloisomerizations of Tryptamine-ynamides
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can be used in the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide . This process allows access to the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .
Mechanism of Action
Target of Action
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is a derivative of spiroindoline, a class of compounds known for their diverse biological activities . The primary targets of these compounds are often proteins with a three-dimensional structure, which allows the spiroindoline derivatives to interact effectively due to their inherent three-dimensional nature .
Mode of Action
Spiroindoline derivatives are known to interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting their biological effects .
Biochemical Pathways
Spiroindoline derivatives are known to affect a wide range of biochemical pathways due to their versatile reactivity . They can act as precursors for other privileged heterocycles, influencing various biochemical processes .
Result of Action
Spiroindoline derivatives are known for their broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22;/h1-9,21H,10-15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRYYTKTCIUNOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597554 |
Source
|
Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride | |
CAS RN |
159635-46-8 |
Source
|
Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.